- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines, Synthesis, 2007, (20), 3247-3251

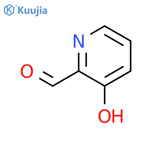

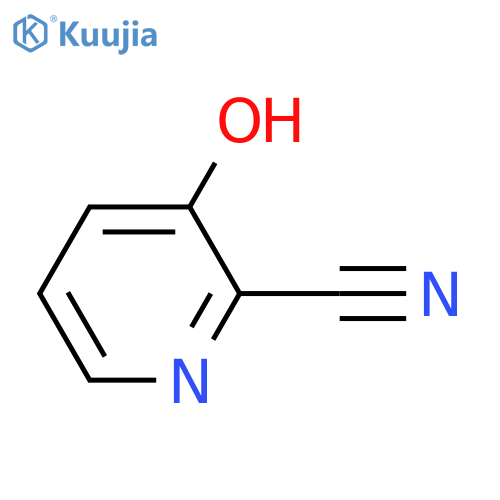

Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

932-35-4 structure

Nome do Produto:3-hydroxypyridine-2-carbonitrile

3-hydroxypyridine-2-carbonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Hydroxypicolinonitrile

- 3-Hydroxypyridine-2-carbonitrile

- 2-Cyano-3-hydroxypyridine

- 2-Cyano-3-hydroxpyridine

- 2-Pyridinecarbonitrile, 3-hydroxy-

- 2-cyano-3-pyridinol

- 3-Hydroxy-2-cyanopyridine

- Hydroxycyanazin

- PubChem9231

- 2-Cyano-3-hydroxy pyridine

- KSC494M0R

- XTVFTOVNAKNVQK-UHFFFAOYSA-

- 3-Hydroxy-2-pyridinecarbonitrile

- XTVFTOVNAKNVQK-UHFFFAOYSA-N

- 3-hydroxy-pyridine-2-carbonitrile

- STL556711

- SBB065308

- BBL102902

- 3-Hydroxy-2-pyridinecarbonitrile (ACI)

- Picolinonitrile, 3-hydroxy- (7CI, 8CI)

- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;

- EINECS 213-251-8

- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H

- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR

- 932-35-4

- SY031451

- EN300-188548

- DB-217271

- SCHEMBL304561

- W-100247

- CS-W011210

- MFCD01646135

- PS-5915

- NS00039535

- DTXSID10239324

- AKOS005199046

- BP-12591

- AC-907/34117002

- C1664

- O11015

- PB43869

- 3-hydroxypyridine-2-carbonitrile

-

- MDL: MFCD01646135

- Inchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H

- Chave InChI: XTVFTOVNAKNVQK-UHFFFAOYSA-N

- SMILES: N#CC1C(O)=CC=CN=1

Propriedades Computadas

- Massa Exacta: 120.03200

- Massa monoisotópica: 120.032362755g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 137

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.1

- Superfície polar topológica: 56.9

- Contagem de Tautomeros: 3

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not determined

- Ponto de ebulição: 429.2°C at 760 mmHg

- PSA: 56.91000

- LogP: 0.65888

- Solubilidade: Not determined

3-hydroxypyridine-2-carbonitrile Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Warning

- Declaração de perigo: H301+H311+H331

- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501

- Número de transporte de matérias perigosas:3439

- Código da categoria de perigo: 20/21/22-36/37/38-41-37/38-22

- Instrução de Segurança: S26; S36/37/39

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Inert atmosphere,Room Temperature

- Frases de Risco:R20/21/22

- Classe de Perigo:6.1

- PackingGroup:III

3-hydroxypyridine-2-carbonitrile Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-hydroxypyridine-2-carbonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 98% | 25g |

5103.0CNY | 2021-07-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121284-10G |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 97% | 10g |

¥ 534.00 | 2023-04-12 | |

| Chemenu | CM175887-25g |

2-Cyano-3-hydroxypyridine |

932-35-4 | 98% | 25g |

$196 | 2022-06-09 | |

| Enamine | EN300-188548-0.1g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 95% | 0.1g |

$19.0 | 2023-09-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 98% | 5g |

1266.0CNY | 2021-07-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 98% | 25g |

¥849 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046940-5g |

3-Hydroxypicolinonitrile |

932-35-4 | 98% | 5g |

¥228.00 | 2024-04-25 | |

| TRC | C987963-1g |

2-Cyano-3-hydroxypyridine |

932-35-4 | 1g |

$ 75.00 | 2022-06-06 | ||

| Matrix Scientific | 021371-25g |

2-Cyano-3-hydroxypyridine, 98% |

932-35-4 | 98% | 25g |

$314.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1095984-25G |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 97% | 25g |

$110 | 2024-05-23 |

3-hydroxypyridine-2-carbonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; rt → 0 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C

Referência

Método de produção 2

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt

1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3

1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3

Referência

- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 0 °C; 16 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt

Referência

- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrochloric acid , Chlorine

Referência

- Preparation of derivatives of 3-hydroxypicolinic acid from furfural, Acta Chemica Scandinavica, 1965, 19(5), 1147-52

Método de produção 6

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; 50 °C; 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C

Referência

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled

1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled

Referência

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, 23 °C

Referência

- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579

Método de produção 10

Método de produção 11

Condições de reacção

Referência

- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity, Journal of Medicinal Chemistry, 1974, 17(10), 1065-71

Método de produção 12

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Hydrogen bromide Solvents: Water ; 8 h, rt

Referência

- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate , Water ; 5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C

Referência

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

Referência

- Regioselective cyanation of 3-substituted pyridine 1-oxides, Heterocycles, 1984, 22(1), 93-6

Método de produção 15

Condições de reacção

Referência

- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocycles, Synthesis, 1983, (4), 316-19

3-hydroxypyridine-2-carbonitrile Raw materials

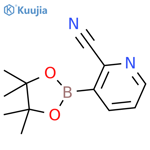

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

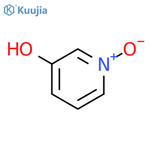

- 3-Hydroxypyridine N-Oxide

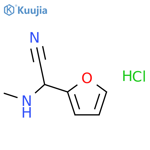

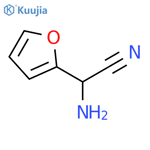

- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride

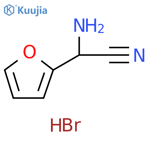

- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)

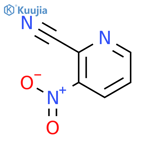

- 3-nitropyridine-2-carbonitrile

- trimethylsilanecarbonitrile

- 3-hydroxypyridine-2-carbaldehyde

- a-amino-2-Furanacetonitrile

3-hydroxypyridine-2-carbonitrile Preparation Products

932-35-4 (3-hydroxypyridine-2-carbonitrile) Produtos relacionados

- 86869-14-9(5-hydroxypyridine-2-carbonitrile)

- 2408937-75-5(rac-tert-butyl N-{[(1R,2R)-1-(hydroxymethyl)-2-phenylcyclobutyl]methyl}carbamate)

- 1083063-61-9(Cyclopent-3-ene-1-sulfonamide)

- 2228490-94-4(4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-yl(methyl)amine)

- 361473-86-1(6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine)

- 2441-64-7(N-[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]-L-phenylalanine)

- 94134-48-2(methyl 3-(carboxy)-1,3-thiazolidine-4-carboxylate)

- 2034479-99-5(3-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 2171793-64-7(1-(3-Aminothian-3-yl)-3-methylcyclohexan-1-ol)

- 1806934-45-1(Methyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethyl)pyridine-4-acetate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):150.0/552.0